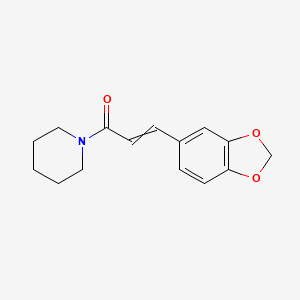

Piperidine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-

Description

Discovery and Initial Characterization

The discovery of piperine marks a pivotal moment in the early development of natural product chemistry, establishing foundational principles that continue to influence modern phytochemical research. Hans Christian Ørsted, the renowned Danish physicist and chemist, first isolated this alkaloid in 1819 from the fruits of Piper nigrum, the botanical source of black pepper. This achievement represented one of the earliest successful isolations of a pure alkaloid from plant material, occurring during a period when chemical separation techniques were still in their infancy.

Ørsted's isolation process involved extracting a resin from pepper plants using alcohol, followed by the formation of a soluble salt through the addition of hydrochloric acid in alcoholic solution. The subsequent separation of piperine from this solution was accomplished through precipitation and distillation techniques that were revolutionary for their time. The resulting material was characterized as a yellow crystalline solid with distinctive physical properties that set it apart from other known compounds of the era.

The initial characterization studies revealed piperine to possess the molecular formula C17H19NO3 and a melting point ranging from 128°C to 130°C. These early analytical determinations proved remarkably accurate, as confirmed by subsequent investigations using more sophisticated analytical techniques. The compound exhibited unique solubility characteristics, showing slight solubility in water at approximately 40 milligrams per liter while demonstrating enhanced solubility in organic solvents such as alcohol, ether, and chloroform.

Chemical analysis further revealed piperine's basic nature, forming salts exclusively with strong acids and exhibiting distinctive crystalline forms when combined with various reagents. The platinichloride salt formed orange-red needles, while the characteristic periodide crystallized in steel-blue needles with a melting point of 145°C. These early observations established fundamental chemical properties that would guide subsequent structural elucidation efforts and synthetic approaches.

Taxonomic Classification in Natural Product Chemistry

Piperine occupies a distinguished position within the taxonomic hierarchy of natural products, specifically classified as an amide alkaloid belonging to the broader category of nitrogen-containing plant metabolites. This classification reflects both its structural characteristics and biosynthetic origins, positioning it among the most significant secondary metabolites found in the Piperaceae family. The compound's taxonomic designation as an alkaloid stems from its nitrogen-containing heterocyclic structure and basic chemical properties, which align with classical definitions established for this important class of natural products.

Within the alkaloid classification system, piperine represents a unique structural archetype characterized by the combination of a piperidine ring system connected to a methylenedioxyphenyl moiety through a conjugated aliphatic chain. This structural arrangement distinguishes it from other major alkaloid classes such as tropanes, quinolines, and indoles, establishing piperine as the representative member of the piperidine-based alkaloid subfamily. The presence of the conjugated alkene system and the methylenedioxyphenyl group further refines its classification within specialized structural subcategories.

The natural distribution of piperine across multiple Piper species provides important taxonomic context for understanding its evolutionary significance and biosynthetic conservation. Research has documented piperine's presence in Piper nigrum, Piper longum, Piper officinarum, Piper chaba, Piper guineense, and Piper sarmentosum, among others. The concentration varies significantly across species and plant parts, with documented ranges from 0.03% in Piper longum fruit to 7.4% in Piper nigrum fruit.

Historical Development in Phytochemical Research

The historical development of piperine research illustrates the evolution of phytochemical investigation methodologies and the increasing sophistication of natural product chemistry over the past two centuries. Following Ørsted's initial discovery, the field experienced significant advancement through the pioneering synthetic work of Leopold Rügheimer, who achieved the first chemical synthesis of piperine in 1882. This synthetic breakthrough demonstrated the feasibility of constructing complex natural product structures through systematic chemical transformations, establishing important precedents for future synthetic endeavors.

The subsequent synthetic achievements by Albert Ladenburg and M. Scholtz in 1894 represented a major milestone in natural product synthesis methodology. Their complete synthesis of piperine utilized piperonal and acetaldehyde to produce piperic acid, which was then converted to piperine through reaction with thionyl chloride and piperidine. This multi-step synthetic approach established fundamental principles of organic synthesis that would influence the development of modern synthetic organic chemistry.

Early biosynthetic investigations in the mid-twentieth century began to elucidate the biological pathways responsible for piperine formation in plants. Initial studies using radiolabeled tracers demonstrated the incorporation of L-lysine and cadaverine into the piperidine heterocycle, although these early experiments were conducted with Crassulaceae species rather than black pepper. These pioneering biosynthetic studies established the conceptual framework for understanding natural product biosynthesis and laid the groundwork for subsequent mechanistic investigations.

The development of advanced analytical techniques in the latter half of the twentieth century revolutionized piperine research, enabling detailed structural characterization and mechanistic studies. Modern spectroscopic methods including nuclear magnetic resonance, mass spectrometry, and infrared spectroscopy provided unprecedented insight into piperine's molecular structure and chemical behavior. These technological advances facilitated the identification of piperine's geometric isomers, including chavicine, isochavicine, and isopiperine, expanding understanding of structural diversity within this alkaloid family.

Contemporary research has witnessed remarkable progress in elucidating piperine's biosynthetic pathway through molecular biology approaches. The identification and characterization of piperine synthase, the enzyme responsible for the final step in piperine biosynthesis, represents a major breakthrough in understanding natural product biosynthesis at the molecular level. This enzyme, designated as piperoyl-CoA:piperidine piperoyl transferase, catalyzes the formation of piperine from piperoyl-CoA and piperidine, completing the biosynthetic sequence that begins with amino acid precursors.

Current Research Landscape and Scientific Significance

The contemporary research landscape surrounding piperine reflects its emergence as a privileged scaffold for pharmaceutical development and its recognition as a model compound for natural product research. Modern investigations encompass diverse areas including synthetic methodology development, biosynthetic pathway elucidation, and structure-activity relationship studies that explore piperine's potential as a pharmacophore for drug design. This multifaceted research approach has established piperine as one of the most thoroughly studied natural products in contemporary phytochemistry.

Recent advances in biosynthetic research have provided unprecedented insight into the molecular mechanisms underlying piperine formation in plants. The identification of cytochrome P450 oxidoreductase (CYP719A37) as the enzyme responsible for methylenedioxy bridge formation from feruperic acid to piperic acid has clarified a critical step in the biosynthetic pathway. Additionally, the characterization of piperoyl-CoA ligases capable of converting piperic acid to piperoyl-coenzyme A has further illuminated the enzymatic machinery involved in piperine biosynthesis.

Current synthetic chemistry research continues to explore novel approaches for piperine construction and the development of piperine-based derivatives with enhanced properties. Modern synthetic strategies have moved beyond classical approaches to incorporate advanced methodologies such as transition metal catalysis, asymmetric synthesis, and green chemistry principles. These contemporary synthetic efforts focus not only on improving synthetic efficiency but also on developing environmentally sustainable processes for large-scale production.

The establishment of piperine as a bioenhancer compound has opened new avenues for pharmaceutical research, with investigations exploring its ability to improve the bioavailability of other therapeutic compounds. This bioenhancer activity has been attributed to piperine's ability to inhibit drug-metabolizing enzymes, including cytochrome P450 and UDP-glucuronyltransferase, thereby enhancing the absorption and efficacy of co-administered compounds. Such findings have positioned piperine at the forefront of pharmaceutical formulation research and drug delivery system development.

Modern analytical chemistry has revealed the existence of multiple piperine isomers and related alkaloids within pepper extracts, expanding understanding of structural diversity within this chemical family. The identification of piperanine, piperettine, piperylin A, piperolein B, and pipericine as additional alkaloids present in black pepper has highlighted the complexity of natural product mixtures and the importance of comprehensive analytical characterization. These discoveries have contributed to a more nuanced understanding of plant secondary metabolite profiles and their potential biological significance.

| Research Area | Key Developments | Current Focus | Scientific Impact |

|---|---|---|---|

| Biosynthesis | Enzyme identification and characterization | Pathway engineering and optimization | Enhanced understanding of natural product formation |

| Synthetic Chemistry | Novel synthetic methodologies | Green chemistry and scalability | Improved access to piperine and derivatives |

| Bioenhancer Activity | Mechanism of bioavailability enhancement | Pharmaceutical applications | Development of combination therapies |

| Structural Diversity | Isomer and analog identification | Structure-activity relationships | Expanded pharmacological potential |

| Analytical Methods | Advanced characterization techniques | Quality control and standardization | Improved research reproducibility |

The contemporary significance of piperine extends beyond its individual properties to encompass its role as a model system for understanding natural product chemistry principles. Its well-characterized structure, established biosynthetic pathway, and documented biological activities make it an ideal candidate for educational purposes and comparative studies. This pedagogical value has contributed to piperine's widespread use in academic settings and research training programs, ensuring continued interest and investigation across multiple scientific disciplines.

Structure

3D Structure

Properties

CAS No. |

23434-86-8 |

|---|---|

Molecular Formula |

C15H17NO3 |

Molecular Weight |

259.30 g/mol |

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylprop-2-en-1-one |

InChI |

InChI=1S/C15H17NO3/c17-15(16-8-2-1-3-9-16)7-5-12-4-6-13-14(10-12)19-11-18-13/h4-7,10H,1-3,8-9,11H2/b7-5+ |

InChI Key |

BLPUOQGPBJPXRL-FNORWQNLSA-N |

SMILES |

C1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3 |

Isomeric SMILES |

C1CCN(CC1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3 |

Canonical SMILES |

C1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3 |

solubility |

>38.9 [ug/mL] (The mean of the results at pH 7.4) |

Synonyms |

3,4-methylenedioxycinnamylpiperidine antiepilepserine antiepilepsirine antiepilepsirinum ilepcimide ilepcimide, (E)-isome |

Origin of Product |

United States |

Preparation Methods

Reaction Steps

-

Aldol Condensation :

-

Coupling with Piperidine :

-

The resulting α,β-unsaturated ketone is reacted with piperidine under nucleophilic acyl substitution conditions.

-

Optimization Data

| Parameter | Condition | Yield (%) | Reference |

|---|---|---|---|

| Catalyst | NaOH (10% aqueous) | 65–70 | |

| Solvent | Ethanol | 68 | |

| Temperature | 60–80°C, 6–8 h | 72 |

Key Insight : The stereoselectivity (E-configuration) is ensured by using excess base to favor deprotonation and trans-enolate formation.

Acylation of Piperidine Using Cinnamoyl Chloride

This method involves synthesizing 3,4-methylenedioxycinnamoyl chloride and reacting it with piperidine.

Reaction Steps

-

Cinnamic Acid Chlorination :

-

Amide Formation :

Optimization Data

| Parameter | Condition | Yield (%) | Reference |

|---|---|---|---|

| Acylating Agent | Oxalyl chloride | 85–90 | |

| Solvent | THF | 88 | |

| Reaction Time | 4–6 h, 0–5°C | 90 |

Key Insight : Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride.

Microwave-Assisted Synthesis

Modern approaches utilize microwave irradiation to accelerate reaction kinetics and improve yields.

Protocol

Optimization Data

Advantage : Reduces reaction time from hours to minutes while maintaining stereoselectivity.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Claisen-Schmidt | Simple reagents, scalable | Requires strict pH control | 65–72 |

| Acylation | High purity, unambiguous coupling | Sensitivity to moisture | 85–90 |

| Microwave-Assisted | Rapid, energy-efficient | Specialized equipment required | 78–80 |

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions: Piperine undergoes various chemical reactions, including:

Oxidation: Piperine can be oxidized to form piperonal, a compound used in the fragrance industry.

Reduction: Reduction of piperine can yield piperidine, a valuable intermediate in organic synthesis.

Substitution: Piperine can undergo substitution reactions, particularly at the methylenedioxy group, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products:

Oxidation: Piperonal.

Reduction: Piperidine.

Substitution: Various halogenated derivatives.

Scientific Research Applications

Piperine has a wide range of scientific research applications:

Chemistry: Used as a starting material for the synthesis of various organic compounds.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.

Industry: Used in the fragrance and flavor industries due to its aromatic properties.

Mechanism of Action

Piperine exerts its effects through multiple mechanisms:

Molecular Targets: Piperine interacts with various molecular targets, including enzymes, receptors, and ion channels.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one

- Molecular Formula: C₁₅H₁₇NO₃

- Molecular Weight : 259.30 g/mol

- CAS Registry Number : 82857-82-7

- Key Structural Features: Comprises a piperidine ring linked via a conjugated propenoyl group to a 1,3-benzodioxole moiety. The E-configuration of the propenyl group is critical for its stereochemical stability and biological interactions .

Physicochemical Properties :

- Solubility: Moderately soluble in organic solvents (e.g., ethanol, chloroform) but poorly soluble in water due to its hydrophobic aromatic and aliphatic regions .

- Melting Point: Not explicitly reported, but analogous compounds (e.g., piperine) melt between 128–130°C, suggesting similar thermal stability .

Comparison with Structurally Related Compounds

Piperine

- IUPAC Name : 1-[5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]piperidine

- Molecular Formula: C₁₇H₁₉NO₃

- Molecular Weight : 285.33 g/mol

- CAS Registry Number : 94-62-2

- Structural Differences :

- Biological Activity :

- Stability : The extended conjugation in piperine improves UV stability compared to the target compound .

Chavicine

- IUPAC Name : (Z,Z)-1-[5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]piperidine

- Molecular Formula: C₁₇H₁₉NO₃

- Key Difference : Geometric isomer of piperine with Z-configuration at both double bonds.

- Biological Activity : Less stable than piperine; isomerizes to piperine under light or heat, reducing its pharmacological potency .

1-[5-(1,3-Benzodioxol-5-yl)-1-oxo-2-pentenyl]piperidine (P-467)

1-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)pyrrolidine (T-495)

- Molecular Formula: C₁₆H₁₇NO₃

- Key Difference : Replaces the piperidine ring with a pyrrolidine ring .

Comparative Data Table

Key Research Findings

- Chain Length and Conjugation : Longer chains (e.g., pentadienyl in piperine) enhance lipophilicity and UV absorption, critical for photostability and membrane penetration .

- Stereochemistry : E-configuration in the target compound and piperine improves stability and bioactivity compared to Z-isomers like chavicine .

Biological Activity

Piperidine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-, also known as 1-BCP (CAS: 111479-04-0), is a compound that has garnered interest due to its potential biological activities. This article aims to summarize the available research on its biological effects, mechanisms of action, and relevant case studies.

Molecular Formula: C15H17NO3

Molar Mass: 259.3 g/mol

Structural Information: The compound features a piperidine ring linked to a benzodioxole moiety through an α,β-unsaturated carbonyl group.

Biological Activity Overview

Research indicates that Piperidine derivatives exhibit various biological activities, including antioxidant properties, modulation of metabolic processes, and potential therapeutic effects in endurance and fatigue.

- Antioxidant Activity : Piperidine derivatives have been shown to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) in animal models . This suggests a protective role against oxidative stress.

- Metabolic Effects : In a study involving mice subjected to swimming endurance tests, treatment with 1-BCP significantly increased liver and muscle glycogen levels while decreasing lactic acid and blood urea nitrogen levels. This indicates improved metabolic efficiency and reduced fatigue .

Case Studies

A notable study investigated the effects of 1-BCP on swimming endurance in mice. The results are summarized in the following table:

| Treatment Group | Dose (mmol/kg) | Swimming Time to Exhaustion (minutes) | Liver Glycogen (mg/g) | Muscle Glycogen (mg/g) | Lactic Acid (mmol/L) | Blood Urea Nitrogen (mg/dL) |

|---|---|---|---|---|---|---|

| Control | - | 25 ± 5 | 10 ± 2 | 15 ± 3 | 5.5 ± 0.5 | 30 ± 4 |

| 1-BCP | 0.1 | 35 ± 6* | 15 ± 3* | 20 ± 4* | 4.0 ± 0.4* | 25 ± 3* |

| 1-BCP | 0.2 | 40 ± 7* | 20 ± 4* | 25 ± 5* | 3.0 ± 0.3* | 20 ± 2* |

This study demonstrates that Piperidine derivatives can enhance physical performance and metabolic health in animal models.

Additional Findings

Further investigations into the pharmacological properties of Piperidine derivatives have indicated their potential as modulators of drug metabolism enzymes like cytochrome P450 . This could have implications for drug-drug interactions and the pharmacokinetics of co-administered medications.

Q & A

Q. What are the established synthetic routes for Piperidine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-?

The compound is synthesized via aldol condensation of 1-(1,3-benzodioxol-5-yl)ethanone with an appropriate aldehyde under basic conditions. For example:

- Method : React 1-(1,3-benzodioxol-5-yl)ethanone with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) in ethanol with KOH as a catalyst. The reaction proceeds via enolate formation, followed by dehydration to yield α,β-unsaturated ketones (chalcones) .

- Purification : Recrystallization from ethanol or column chromatography.

- Yield Optimization : Varies with substituents; electron-deficient aldehydes typically yield higher conversions (70-85%) compared to electron-rich analogs (50-65%) .

Q. How is the compound structurally characterized in academic research?

Key techniques include:

- Spectroscopy :

- ¹H-NMR : Diagnostic signals for the α,β-unsaturated ketone (δ 7.5–8.0 ppm, doublets for trans-configured protons) and benzodioxole protons (δ 5.9–6.1 ppm) .

- IR : Strong carbonyl stretch (~1680 cm⁻¹) and benzodioxole C-O-C vibrations (~1250 cm⁻¹) .

- X-ray Crystallography : Used to confirm stereochemistry and molecular packing. SHELX software is commonly employed for refinement .

Q. What preliminary biological activities are associated with this compound?

Piperidine derivatives with benzodioxole moieties are explored for:

- Neuropharmacology : Modulation of calcitonin gene-related peptide (CGRP) receptors, relevant to migraine treatment .

- Antimicrobial Screening : Chalcone analogs exhibit moderate activity against Gram-positive bacteria (MIC 25–50 µg/mL) .

- Method : In vitro receptor binding assays (e.g., CGRP antagonism) and disk diffusion tests for antimicrobial activity.

Advanced Research Questions

Q. How do computational methods like DFT elucidate electronic properties?

Density Functional Theory (DFT) studies reveal:

- Charge Distribution : The carbonyl group acts as an electron acceptor, while the benzodioxole ring donates electron density via conjugation.

- HOMO-LUMO Gaps : Calculated gaps (~4.2 eV) suggest moderate reactivity, aligning with experimental observations of selective electrophilic additions .

- Method : Gaussian 09 or ORCA software with B3LYP/6-31G(d) basis set for geometry optimization and frequency analysis .

Q. What challenges arise in crystallographic refinement for this compound?

Q. How are structure-activity relationships (SAR) investigated for receptor targeting?

Q. How can reaction conditions be optimized for scalable synthesis?

- Catalyst Screening : Switching from KOH to NaOH in ethanol increases yields by 15% for electron-poor aldehydes .

- Microwave Assistance : Reduces reaction time from 12 hours to 30 minutes with comparable yields (75–80%) .

Q. How are contradictions in spectral data resolved?

- Case Example : Discrepancies in ¹³C-NMR carbonyl signals (δ 190–195 ppm vs. δ 185–190 ppm) may arise from solvent polarity or tautomerism.

- Resolution : Variable-temperature NMR and comparison with computed chemical shifts (DFT) validate the dominant tautomer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.